Azane; iron; sulfuric acid

Analytical Chemistry Redox Titration Stoichiometry

The compound designated as Azane; iron; sulfuric acid (CAS 19864-63-2) is recognized as ammonium iron(II) sulfate, most commonly encountered as the hexahydrate double salt (NH₄)₂Fe(SO₄)₂·6H₂O, widely known as Mohr's salt. It belongs to the Tutton's salt family and is characterized by its high crystallinity and resistance to aerial oxidation, features that distinguish it from simple iron(II) salts.

Molecular Formula C13H32N2O.2I
Molecular Weight 170.96 g/mol
CAS No. 19864-63-2
Cat. No. B217245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane; iron; sulfuric acid
CAS19864-63-2
Molecular FormulaC13H32N2O.2I
Molecular Weight170.96 g/mol
Structural Identifiers
SMILESN.OS(=O)(=O)O.[Fe]
InChIInChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)
InChIKeySGSXYQPXIVHYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Iron(II) Sulfate (Azane; iron; sulfuric acid) CAS 19864-63-2: A Stable Ferrous Ion Source for Analytical and Synthetic Applications


The compound designated as Azane; iron; sulfuric acid (CAS 19864-63-2) is recognized as ammonium iron(II) sulfate, most commonly encountered as the hexahydrate double salt (NH₄)₂Fe(SO₄)₂·6H₂O, widely known as Mohr's salt [1]. It belongs to the Tutton's salt family and is characterized by its high crystallinity and resistance to aerial oxidation, features that distinguish it from simple iron(II) salts. This stability makes it a preferred reagent in analytical chemistry for standardizing oxidants and a reliable ferrous ion source for various synthetic and industrial processes [2].

Why Ferrous Sulfate Cannot Directly Replace Ammonium Iron(II) Sulfate in Critical Standardization and Redox Processes


In-class substitution of a generic iron(II) source like ferrous sulfate heptahydrate (FeSO₄·7H₂O) for ammonium iron(II) sulfate is unreliable for quantitative work. The defining failure mode is the rapid, uncontrolled aerial oxidation of Fe²⁺ to Fe³⁺ in simple ferrous sulfate solutions, which alters the effective concentration of the reductant and introduces indeterminate errors in titrations [1]. Ammonium iron(II) sulfate's superior resistance to oxidation is not merely incremental; it is a mechanistic consequence of the ammonium ions maintaining a slightly acidic pH, which dramatically slows the oxidation kinetics, thereby providing a stable, shelf-resistant solid and a more reliable solution for use as a primary standard [2].

Quantitative Evidence of Differentiation for Ammonium Iron(II) Sulfate Against Closest Analogs


Benchmarking Redox Stability: Mohr's Salt Solution vs. Ferrous Sulfate Solution

Ammonium iron(II) sulfate (Mohr's salt) provides a more stable and reliable ferrous ion standard than iron(II) sulfate heptahydrate. This stability is quantitatively linked to the solution pH maintained by the ammonium counter-ions. For Mohr's salt, the inherent NH₄⁺ hydrolysis maintains a solution pH in the range of 3.5–5.0, which shifts the Fe²⁺/Fe³⁺ reduction potential to approximately +0.71 V . In contrast, solutions of simple ferrous sulfate lack this buffering capacity, leading to rapid pH drift and a corresponding acceleration of oxidation, which degrades the ferrous ion titer .

Analytical Chemistry Redox Titration Stoichiometry

Solid-State Integrity: Resistance to Efflorescence and Oxidation

A crucial practical advantage of ammonium iron(II) sulfate hexahydrate over iron(II) sulfate heptahydrate is its non-hygroscopic nature and resistance to efflorescence in air. Ferrous sulfate heptahydrate is well-known to effloresce and oxidize on the surface, forming a brown coating of basic iron(III) sulfate, which compromises its purity and weighability [1]. Mohr's salt crystals are documented to resist this surface oxidation, maintaining a stable, free-flowing crystalline form over extended periods [2]. This translates to a higher and more consistent purity in the solid reagent, crucial for its role as a primary standard.

Solid-State Chemistry Reagent Stability Hygroscopy

Catalytic Efficiency: Mohr's Salt in the Low-Temperature Newman-Kwart Rearrangement

Ammonium iron(II) sulfate has been demonstrated as an effective catalyst for the Newman-Kwart rearrangement, enabling the conversion of O-aryl carbamothioates to S-aryl carbamothioates under significantly milder conditions than traditional thermal methods [1]. When used with ammonium persulfate in aqueous acetonitrile, the Mohr's salt system achieves high yields at temperatures of 45–85 °C, whereas the classical uncatalyzed reaction requires heating to around 250 °C [1]. This direct process comparison shows a temperature reduction of approximately 200 °C, which broadens functional group tolerance and simplifies equipment requirements [1].

Organic Synthesis Catalysis Newman-Kwart Rearrangement

High-Value Application Scenarios for Ammonium Iron(II) Sulfate (CAS 19864-63-2) Based on Proven Differentiation


Primary Standard for Oxidant Standardization in Quality Control Laboratories

In pharmaceutical, environmental, and industrial QC labs, ammonium iron(II) sulfate is the reagent of choice for standardizing strong oxidants like KMnO₄, K₂Cr₂O₇, and Ce(IV) solutions. Its high purity, defined stoichiometry, and resistance to oxidation ensure the accuracy and reproducibility of titrimetric assays for parameters like Chemical Oxygen Demand (COD) or active pharmaceutical ingredient (API) content. Using more labile iron(II) sources leads to titer drift and unreliable results [1].

Mild and Scalable Synthesis of Thiophenols via Newman-Kwart Rearrangement

For chemical manufacturers focusing on fine chemicals and advanced intermediates, ammonium iron(II) sulfate is a key component of a catalytic system that dramatically lowers the energy and equipment requirements for the Newman-Kwart rearrangement. The iron(II)/persulfate method enables the synthesis of valuable S-aryl carbamothioate and thiophenol derivatives at temperatures under 100 °C, avoiding the high-energy penalties of the traditional thermal process and enabling the production of sensitive molecules, including precursors for PET radiotracers [2].

Precursor for High-Purity Magnetic and Electronic Materials

The consistent composition and high crystallinity of ammonium iron(II) sulfate make it a superior precursor for synthesizing iron oxide nanoparticles and other magnetic materials. Its reliable Fe²⁺ content and defined decomposition pathway ensure better batch-to-batch consistency in the coprecipitation or thermal decomposition synthesis of magnetite (Fe₃O₄) and other ferrites, compared to the variable hydration states of ferrous sulfate. This is critical for applications in biomedical imaging, data storage, and catalysis where nanoparticle size and magnetic properties must be tightly controlled .

Fricke Dosimetry System Component for High-Dose Radiation Measurement

Ammonium iron(II) sulfate is a critical component in Fricke and modified Fricke gel dosimeters used to measure high radiation doses in industrial sterilization and radiotherapy. The dosimeter's response relies on the radiation-induced oxidation of Fe²⁺ to Fe³⁺ in a stable, well-defined matrix. Mohr's salt provides a pure and stable source of Fe²⁺, minimizing background signal and ensuring the linear, quantifiable response needed for precise dose mapping, which is challenging to replicate with less stable iron(II) sources [3].

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